(2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine is a chiral auxiliary primarily used as a conformationally rigid glycine equivalent for the asymmetric synthesis of non-proteinogenic α-amino acids. [1] Its key function is to enable high diastereoselectivity during the alkylation of its enolate, which, after removal of the auxiliary, yields enantiomerically enriched α-amino acids. [2] This crystalline solid provides a reliable and well-documented route for creating chiral building blocks essential in medicinal chemistry and pharmaceutical development. [3]
Substituting this specific compound is often unfeasible due to the critical role of its defined stereochemistry and N-protecting group. Using the opposite enantiomer, (2S,3R), will produce the opposite, often undesired, enantiomer of the target amino acid. Employing a racemic mixture or a different diastereomer would eliminate stereocontrol, resulting in a low-value mixture of products that is difficult to separate. Furthermore, replacing the N-Cbz group with alternatives like N-Boc fundamentally alters the deprotection strategy—Cbz is removed via catalytic hydrogenation, which is orthogonal to the acid-labile conditions required for Boc removal. [1] This choice is process-critical, as a substrate sensitive to acid would be incompatible with a Boc-based auxiliary, making (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine the required choice for process compatibility.
The primary value of this auxiliary is its ability to direct alkylations with exceptionally high stereocontrol. In foundational studies, the lithium enolate of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine was alkylated with various electrophiles, consistently yielding diastereomeric excesses (d.e.) of >98%. [1] This level of selectivity significantly reduces the need for downstream chiral purification, a critical factor for process efficiency and cost-effectiveness in both lab-scale and larger productions.
| Evidence Dimension | Diastereomeric Excess (d.e.) |
| Target Compound Data | >98% d.e. for alkylation with MeI, BnBr, and n-BuBr |
| Comparator Or Baseline | A non-stereocontrolled reaction (0% d.e.) or less effective auxiliaries |
| Quantified Difference | Approaches the theoretical maximum for stereocontrol |
| Conditions | Alkylation of the lithium enolate with alkyl halides in THF at -78 °C. [<a href="https://pubs.acs.org/doi/10.1021/jo00277a033" target="_blank">1</a>] |
This minimizes the formation of incorrect stereoisomers, simplifying purification and maximizing the yield of the desired, high-value product.
This compound has been successfully implemented in multi-step syntheses of complex pharmaceutical targets. In the development of an NK-1 receptor antagonist, alkylation using this specific auxiliary (CAS 100516-54-9) achieved a 96:4 diastereomeric ratio for a key bond-forming step. [1] The high crystallinity of the resulting intermediate facilitated purification by simple recrystallization. This demonstrates the compound's reliability and process-suitability for producing high-purity active pharmaceutical ingredient (API) precursors, where predictable stereochemistry and ease of handling are paramount procurement considerations.
| Evidence Dimension | Diastereomeric Ratio (d.r.) in API Precursor Synthesis |
| Target Compound Data | 96:4 d.r. |
| Comparator Or Baseline | Hypothetical less-selective methods requiring extensive chromatographic purification |
| Quantified Difference | Significantly reduces minor diastereomer, enabling purification to >99:1 d.r. by crystallization |
| Conditions | Alkylation with a substituted benzyl bromide using KHMDS as a base in toluene. [<a href="https://pubs.acs.org/doi/10.1021/op0340056" target="_blank">1</a>] |
Its proven performance in a demanding, multi-step pharmaceutical synthesis provides confidence in its reliability and suitability for high-stakes projects.
The N-Cbz (benzyloxycarbonyl) group is a key process-related feature. It is robust under a wide range of conditions but is readily and cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C). [1] This deprotection method is orthogonal to many other common protecting groups, such as acid-labile Boc or base-labile Fmoc groups. This allows for selective deprotection in complex molecules, a critical attribute for efficient synthetic planning. For any synthesis involving acid-sensitive functionalities, this Cbz-protected auxiliary is a more suitable procurement choice than its N-Boc counterpart.
| Evidence Dimension | Deprotection Method |
| Target Compound Data | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Comparator Or Baseline | N-Boc analog requiring strong acid (e.g., TFA) |
| Quantified Difference | Qualitative difference in required reagents and reaction orthogonality |
| Conditions | Standard, mild hydrogenation conditions. [<a href="https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483" target="_blank">1</a>] |
This enables its use in synthetic routes where acid-labile groups must be preserved, providing essential process flexibility that N-Boc alternatives lack.
This compound is the right choice when the primary goal is the synthesis of enantiomerically pure unnatural α-amino acids. The >98% diastereoselectivity achieved during alkylation directly translates to high enantiomeric purity of the final product after cleavage, minimizing or eliminating the need for costly chiral chromatography. [1]
Ideal for multi-step syntheses of complex molecules, such as API precursors, that contain acid-labile protecting groups (e.g., Boc, t-butyl esters, silyl ethers). The mild, neutral conditions of Cbz group removal by hydrogenation ensure that these other sensitive groups remain intact, simplifying the overall process. [2]
In process development and scale-up, the ability to purify intermediates by crystallization is a major economic and practical advantage. The use of this auxiliary has been shown to produce highly crystalline alkylated intermediates, enabling efficient purification to high diastereomeric purity without relying on chromatography, as demonstrated in the synthesis of an NK-1 receptor antagonist. [3]
Irritant